molecular formula C12H18N2 B7763586 2-(Cyclohexylaminomethyl)pyridine CAS No. 68601-49-0

2-(Cyclohexylaminomethyl)pyridine

Cat. No.: B7763586
CAS No.: 68601-49-0
M. Wt: 190.28 g/mol
InChI Key: KUBDCHSZNMFKFV-UHFFFAOYSA-N
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Description

2-(Cyclohexylaminomethyl)pyridine is an organic compound with the molecular formula C12H18N2. It is a derivative of pyridine, where the pyridine ring is substituted with a cyclohexylaminomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylaminomethyl)pyridine typically involves the reaction of 2-pyridinemethanol with cyclohexylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylaminomethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Cyclohexylaminomethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylaminomethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, as a ligand, it can coordinate with metal ions, affecting the reactivity and properties of the metal complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridylmethyl)cyclohexylamine
  • N-Cyclohexyl-2-picolylamine

Comparison

2-(Cyclohexylaminomethyl)pyridine is unique due to the presence of both the cyclohexyl and pyridine moieties, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications in coordination chemistry and organic synthesis.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h4-5,8-9,11,14H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBDCHSZNMFKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988275
Record name N-[(Pyridin-2-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68601-49-0, 68339-45-7
Record name N-[(Pyridin-2-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Cyclohexylaminomethyl)pyridine
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